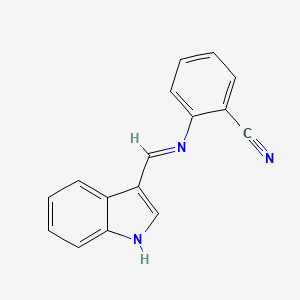

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, such as “(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile”, has been a topic of interest in recent years . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Applications De Recherche Scientifique

Cycloaddition Reactions and Regiochemistry

Caramella et al. (1982) explored the cycloadditions of benzonitrile oxide to indoles, revealing the formation of acid-sensitive cycloadducts with high regioselectivity. This study elucidates the impact of electron-withdrawing substituents on the reactivity and regiochemistry of cycloadditions, providing insights into the complex interactions within these reactions (Caramella, Corsico, Corsaro, Monte, & Albini, 1982).

Synthesis of Substituted Indoles

Outlaw and Townsend (2014) reported a flexible and efficient method for converting pyrrole-3-carboxaldehydes to substituted 7-amino-5-cyanoindoles. This process involves phosphine addition to fumaronitrile and highlights a novel pathway for synthesizing substituted indoles, demonstrating the versatility of this compound in organic synthesis (Outlaw & Townsend, 2014).

Biological Evaluation of Derivatives

Bhale et al. (2018) synthesized derivatives of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile and assessed their therapeutic potential. These compounds showed significant anti-tumor, antioxidant, and anti-inflammatory properties, underscoring the biomedical applications of this chemical framework (Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018).

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including derivatives related to (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile, as corrosion inhibitors for steel. Their studies offer insights into the application of such compounds in protecting metals from corrosion, highlighting their potential in materials science (Yadav, Sarkar, & Purkait, 2015).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

Smelcerovic et al. (2015) examined the inhibitory activity of 2-amino-5-alkylidene-thiazol-4-ones against xanthine oxidase and their anti-inflammatory effects. This study contributes to understanding the pharmacological applications of compounds related to this compound in treating diseases associated with oxidative stress and inflammation (Smelcerovic, Veljković, Kocic, Yancheva, Petronijević, Anderluh, & Šmelcerović, 2015).

Propriétés

IUPAC Name |

2-(1H-indol-3-ylmethylideneamino)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c17-9-12-5-1-3-7-15(12)18-10-13-11-19-16-8-4-2-6-14(13)16/h1-8,10-11,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUUTZDSRFFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=CC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2608562.png)

![Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2608564.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)

![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)